REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[F:12][C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+].C(O)C>C1(C)C=CC=CC=1>[F:12][C:13]1[CH:18]=[CH:17][C:16]([C:2]2[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:15][CH:14]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(=O)OC
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Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
Pd(dppb)Cl2
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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at reflux under an inert atmosphere for 5 hr
|
Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled
|
Type
|
CUSTOM
|
Details
|
the oganic layer separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with toluene
|
Type
|
CUSTOM
|
Details
|
the Icombined extracts dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting wth ethyl acetate/iso-hexane(9:1,8:2,7:3)
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NC=CC=C1C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |